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Introduction
Tariquidar (XR9576) is a potent, third-generation, non-competitive inhibitor of P-glycoprotein (P-

gp, MDR1, ABCB1), a key ATP-binding cassette (ABC) transporter responsible for multidrug

resistance (MDR) in cancer and for limiting drug distribution to sanctuary sites like the brain.[1]

[2] Accurate in vitro assessment of Tariquidar's efficacy is crucial for preclinical drug

development and for understanding its potential to overcome MDR in clinical settings. These

application notes provide detailed protocols for key in vitro assays and summarize quantitative

data to facilitate the evaluation of Tariquidar and other P-gp inhibitors.

P-glycoprotein is a transmembrane efflux pump that actively transports a wide variety of

structurally diverse xenobiotics out of cells, thereby reducing intracellular drug concentrations

and limiting their efficacy.[3] Overexpression of P-gp is a major mechanism of resistance to

chemotherapy in various cancers.[4] Tariquidar binds with high affinity to P-gp, inhibiting its

function and restoring the sensitivity of MDR cells to chemotherapeutic agents.[2]

Data Presentation
The following tables summarize the in vitro efficacy of Tariquidar in various cell lines and assay

formats.
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Table 1: Tariquidar IC50 Values for P-gp Inhibition

Cell Line Assay Method P-gp Substrate Tariquidar IC50 Reference

P-gp expressing

cells

Substrate

Transport
- ~40 nM [5]

CHrB30 ATPase Activity Vanadate 43 ± 9 nM [2]

Peripheral White

Blood Cells

Rhodamine 123

Efflux
Rhodamine 123 0.5 ± 0.2 ng/mL [6]

Table 2: Reversal of Chemotherapy Resistance by Tariquidar

Cell Line
Chemotherape
utic Agent

Tariquidar
Concentration

Fold Reversal
of Resistance

Reference

SKOV-3TR

(ovarian cancer)
Paclitaxel

Co-loaded in

liposomes

~80-fold

decrease in IC50
[4]

NCI/ADRRes Doxorubicin 300 nM
7-fold decrease

in resistance
[7]

NCI/ADRRes Vinblastine 300 nM

~333-fold

decrease in

resistance

[7]

CHrB30 Paclitaxel
487 ± 50 nM

(EC50)
- [2]

CHrB30 Vinblastine
487 ± 50 nM

(EC50)
- [2]

Table 3: Effect of Tariquidar on P-gp Substrate Accumulation
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Cell Line P-gp Substrate
Tariquidar
Concentration

Fold Increase
in
Accumulation

Reference

ABCB1-

expressing cells
Calcein-AM 100 nM 14-fold [8]

ABCB1-

expressing cells
Calcein-AM 1 µM 19-fold [8]

Experimental Protocols
Rhodamine 123 Efflux Assay
This assay measures the ability of a compound to inhibit the P-gp-mediated efflux of the

fluorescent substrate Rhodamine 123.

Materials:

P-gp overexpressing cells (e.g., MCF7/ADR, SKOV3-TR) and parental control cells (e.g.,

MCF7, SKOV3)

Cell culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS)

Phosphate Buffered Saline (PBS)

Rhodamine 123 stock solution (e.g., 1 mg/mL in DMSO)

Tariquidar stock solution (in DMSO)

Positive control P-gp inhibitor (e.g., Verapamil)

96-well black, clear-bottom plates

Fluorescence plate reader or flow cytometer

Protocol:
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Cell Seeding: Seed P-gp overexpressing and parental cells into a 96-well black, clear-bottom

plate at a density of 5 x 10⁴ to 1 x 10⁵ cells per well. Incubate overnight at 37°C and 5% CO₂

to allow for cell attachment.

Inhibitor Pre-incubation:

Prepare serial dilutions of Tariquidar and the positive control in serum-free medium or

assay buffer at 2x the final desired concentrations.

Carefully remove the culture medium from the wells and wash once with PBS.

Add 50 µL of the 2x inhibitor solutions to the respective wells. Include wells with medium

only (no inhibitor control).

Incubate at 37°C for 30-60 minutes.

Rhodamine 123 Loading:

Prepare a 2x working solution of Rhodamine 123 (e.g., 10.5 µM) in serum-free medium.[9]

Add 50 µL of the 2x Rhodamine 123 solution to all wells, resulting in a final volume of 100

µL and the desired final concentrations of the inhibitor and Rhodamine 123.

Incubate at 37°C for 30-60 minutes, protected from light.[9][10]

Efflux:

Carefully remove the loading solution and wash the cells twice with ice-cold PBS.

Add 100 µL of pre-warmed fresh medium (with or without inhibitor, consistent with the pre-

incubation step) to each well.

Incubate at 37°C for 1-2 hours to allow for dye efflux.[10]

Fluorescence Measurement:

Plate Reader: Remove the medium, wash cells twice with ice-cold PBS, and add 100 µL of

PBS or lysis buffer. Measure the fluorescence intensity using a microplate reader with
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excitation at ~485 nm and emission at ~535 nm.[9]

Flow Cytometer: Gently detach the cells, transfer to FACS tubes, wash with ice-cold PBS,

and resuspend in PBS. Analyze the samples on a flow cytometer in the appropriate

channel (e.g., FITC).[11]

Data Analysis:

Calculate the percentage of P-gp inhibition using the following formula: % Inhibition = [

(Fluorescenceinhibitor - FluorescenceMDR) / (Fluorescenceparental - FluorescenceMDR) ] x

100

Where:

Fluorescenceinhibitor = Fluorescence of P-gp overexpressing cells with the inhibitor.

FluorescenceMDR = Fluorescence of P-gp overexpressing cells without the inhibitor.

Fluorescenceparental = Fluorescence of parental cells without the inhibitor.

Calcein-AM Efflux Assay
This assay is based on the P-gp-mediated efflux of the non-fluorescent Calcein-AM. Once

inside the cell, esterases convert it to the fluorescent calcein, which is retained. P-gp activity

results in lower intracellular fluorescence.

Materials:

P-gp overexpressing cells and parental control cells

Cell culture medium

PBS

Calcein-AM stock solution (e.g., 1 mM in DMSO)

Tariquidar stock solution (in DMSO)

Positive control P-gp inhibitor (e.g., Verapamil, Cyclosporin A)
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96-well black, clear-bottom plates

Fluorescence plate reader or flow cytometer

Protocol:

Cell Seeding: Seed cells as described in the Rhodamine 123 assay protocol.

Inhibitor Pre-incubation:

Prepare 2x working solutions of Tariquidar and controls.

Remove the culture medium, wash with PBS, and add 50 µL of the 2x inhibitor solutions.

Incubate at 37°C for 30-60 minutes.

Calcein-AM Staining:

Prepare a 2x working solution of Calcein-AM (e.g., 0.5 µM) in assay buffer.[12]

Add 50 µL of the 2x Calcein-AM solution to all wells.

Incubate at 37°C for 15-45 minutes, protected from light.[12][13]

Fluorescence Measurement:

Plate Reader: Remove the staining solution, wash the cells twice with 100 µL of ice-cold

PBS, and add 100 µL of PBS. Measure fluorescence at Ex/Em ~485/520 nm.[13]

Flow Cytometer: Detach cells, wash, and resuspend in ice-cold PBS for analysis.[13]

Data Analysis:

The same formula as for the Rhodamine 123 assay can be used to calculate the percent

inhibition.

Bidirectional Transport Assay
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This assay, typically using MDCK-MDR1 cells, assesses whether a compound is a P-gp

substrate and/or inhibitor by measuring its transport across a cell monolayer in both apical-to-

basolateral (A-B) and basolateral-to-apical (B-A) directions.

Materials:

MDCK-MDR1 cells and wild-type MDCK cells

Transwell® inserts (e.g., 24-well format)

Cell culture medium

Transport buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)

Tariquidar and test compound stock solutions

LC-MS/MS or other appropriate analytical method for compound quantification

Protocol:

Cell Seeding and Monolayer Formation: Seed MDCK-MDR1 and MDCK-WT cells on

Transwell® inserts and culture for 4-7 days to form a confluent monolayer. Monitor

monolayer integrity by measuring transepithelial electrical resistance (TEER).[14][15]

Assay Initiation:

Wash the cell monolayers with pre-warmed transport buffer.

Prepare transport buffer containing the test compound, with and without Tariquidar.

Transport Measurement:

A-B Transport: Add the compound solution to the apical (upper) chamber and fresh

transport buffer to the basolateral (lower) chamber.

B-A Transport: Add the compound solution to the basolateral chamber and fresh transport

buffer to the apical chamber.
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Incubate at 37°C with gentle shaking for a defined period (e.g., 60-120 minutes).[14][15]

Sample Collection and Analysis: At the end of the incubation, collect samples from both the

donor and receiver chambers. Quantify the concentration of the test compound using LC-

MS/MS.

Data Analysis:

Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions using

the formula: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

dQ/dt is the rate of compound appearance in the receiver chamber.

A is the surface area of the Transwell® membrane.

C₀ is the initial concentration in the donor chamber.

Calculate the Efflux Ratio (ER): ER = Papp (B-A) / Papp (A-B) An efflux ratio ≥ 2 suggests

the compound is a P-gp substrate.[15]

To assess inhibition by Tariquidar, compare the efflux ratio of a known P-gp substrate in the

absence and presence of Tariquidar. A significant reduction in the efflux ratio indicates P-gp

inhibition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b3029335#in-vitro-models-for-testing-tariquidar-
efficacy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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